2-Bromo-4-methyloxazole-5-carbonitrile
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Overview
Description
2-Bromo-4-methyloxazole-5-carbonitrile is a heterocyclic organic compound with the molecular formula C5H3BrN2O. It is a derivative of oxazole, featuring a bromine atom at the 2-position, a methyl group at the 4-position, and a nitrile group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyloxazole-5-carbonitrile typically involves the bromination of 4-methyloxazole-5-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methyloxazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and organometallic compounds. Conditions often involve the use of a base like potassium carbonate or sodium hydride in a polar aprotic solvent.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce an oxazole-5-carboxylic acid .
Scientific Research Applications
2-Bromo-4-methyloxazole-5-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methyloxazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methyloxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-Bromo-4-methylthiazole-5-carbonitrile: Similar structure but with a thiazole ring instead of an oxazole ring
Uniqueness
2-Bromo-4-methyloxazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a nitrile group makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C5H3BrN2O |
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Molecular Weight |
186.99 g/mol |
IUPAC Name |
2-bromo-4-methyl-1,3-oxazole-5-carbonitrile |
InChI |
InChI=1S/C5H3BrN2O/c1-3-4(2-7)9-5(6)8-3/h1H3 |
InChI Key |
ZPPLUYWEZVPQPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)Br)C#N |
Origin of Product |
United States |
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